molecular formula C21H20N2O3S B12823665 5-((4-([1,1'-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid

5-((4-([1,1'-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid

Cat. No.: B12823665
M. Wt: 380.5 g/mol
InChI Key: VIZZRYKYDZKDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-([1,1’-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a dihydropyrimidinone moiety, and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-([1,1’-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Synthesis of the Dihydropyrimidinone Moiety: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Thioether Formation: The biphenyl and dihydropyrimidinone intermediates are then linked via a thioether bond, typically using a thiol reagent and a suitable coupling agent.

    Pentanoic Acid Chain Addition: Finally, the pentanoic acid chain is introduced through an esterification reaction, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-((4-([1,1’-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

5-((4-([1,1’-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-((4-([1,1’-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl group can interact with hydrophobic pockets, while the dihydropyrimidinone moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: Similar in structure but with a cyano group instead of the biphenyl group.

    Pentanoic acid: A simpler compound with only the pentanoic acid chain.

Uniqueness

5-((4-([1,1’-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid is unique due to its combination of a biphenyl group, a dihydropyrimidinone moiety, and a pentanoic acid chain. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanoic acid

InChI

InChI=1S/C21H20N2O3S/c24-19-14-18(22-21(23-19)27-13-5-4-8-20(25)26)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14H,4-5,8,13H2,(H,25,26)(H,22,23,24)

InChI Key

VIZZRYKYDZKDAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.